
1,2-Butanediol
Overview
Description
1,2-Butanediol (C₄H₁₀O₂) is a four-carbon diol with hydroxyl groups on the first and second carbon atoms. It is a versatile platform chemical used in synthesizing polyester polyols, plasticizers, cosmetics, and pharmaceuticals . Its molecular structure, with adjacent hydroxyl groups, confers unique physicochemical properties, such as moderate polarity and hydrogen-bonding capacity, making it valuable in industrial and biotechnological applications .
Preparation Methods
Hydration of 1,2-Epoxybutane
The industrial synthesis of 1,2-butanediol predominantly relies on the acid-catalyzed hydration of 1,2-epoxybutane (1,2-butene oxide). This exothermic reaction involves the nucleophilic addition of water to the strained epoxide ring, yielding the diol as the primary product .
Reaction Mechanism and Conditions
The process requires a ten- to twenty-fold excess of water to suppress the formation of polyether byproducts, such as di- and triethylene glycols. Sulfuric acid (H₂SO₄) or strongly acidic ion-exchange resins serve as catalysts, enabling the reaction to proceed at temperatures below 160°C and slightly above atmospheric pressure . Selectivity for this compound ranges from 70% to 92%, depending on water concentration and catalyst efficiency .
Table 1: Optimization Parameters for 1,2-Epoxybutane Hydration
Parameter | Range |
---|---|
Temperature | 120–160°C |
Pressure | 1–2 atm |
Molar Ratio (H₂O:Epoxide) | 10:1–20:1 |
Catalyst | H₂SO₄ or ion-exchange resin |
Selectivity | 70–92% |
The scalability of this method is well-established, with large-scale production facilities leveraging continuous-flow reactors to maximize yield . However, challenges include corrosion due to acidic conditions and the need for rigorous purification to remove residual catalysts and byproducts.
Byproduct of 1,4-Butanediol Production
This compound is recovered as a secondary product during the synthesis of 1,4-butanediol (1,4-BDO) via the Reppe process or butadiene-acetic acid route . In these processes, butadiene undergoes catalytic hydrocracking or acetoxylation, generating a mixture of diols.
Catalytic Hydrocracking of Carbohydrates
The catalytic hydrocracking of renewable feedstocks, such as sorbitol or glucose, represents a sustainable route to this compound. This method employs transition-metal catalysts (e.g., Ni, Cu, or Ru) under hydrogen pressure to cleave C–C bonds in carbohydrates .
Reaction Pathway and Efficiency
Sorbitol undergoes sequential dehydration and hydrogenation steps, forming intermediates like erythritol, which are further reduced to this compound. Typical conditions include temperatures of 200–250°C and hydrogen pressures of 50–100 bar, with yields up to 25% .
Table 3: Carbohydrate Hydrocracking Conditions
Feedstock | Catalyst | Temperature (°C) | H₂ Pressure (bar) | Yield (%) |
---|---|---|---|---|
Sorbitol | Ni/C | 220 | 70 | 22 |
Glucose | Ru/C | 240 | 90 | 18 |
This method aligns with green chemistry principles but faces challenges in selectivity and catalyst deactivation due to coking.
Dihydroxylation of But-1-ene
The Sharpless asymmetric dihydroxylation of but-1-ene using osmium tetroxide (OsO₄) is a laboratory-scale method for synthesizing enantiomerically enriched this compound . This reaction proceeds via a cyclic osmate ester intermediate, followed by reductive hydrolysis to yield the diol.
Stereochemical Control and Limitations
Using chiral ligands such as (DHQD)₂PHAL, enantiomeric excess (ee) values exceeding 98% have been achieved . However, the high cost and toxicity of OsO₄ limit its industrial applicability.
Table 4: Dihydroxylation of But-1-ene with OsO₄
Substrate | Oxidizing Agent | Ligand | ee (%) |
---|---|---|---|
But-1-ene | OsO₄ | (DHQD)₂PHAL | >98 |
Enzymatic Asymmetric Reduction
Enzymatic reduction of 1-hydroxy-2-butanone using alcohol dehydrogenases (ADHs) offers a biocatalytic route to optically pure (R)-1,2-butanediol . Glucose dehydrogenase (GDH) regenerates the cofactor NADPH in situ, enabling continuous reduction.
Process Optimization and Scalability
Resting cells of Rhodococcus sp. strain TB-42, cultivated on ethanol, efficiently convert 1-hydroxy-2-butanone to (R)-1,2-butanediol with 98% ee . Reaction conditions include pH 7.0, 35°C, and 12-hour incubation, yielding 16.7 mg/mL of product .
Table 5: Biocatalytic Reduction Parameters
Enzyme | Substrate | Cofactor | ee (%) | Yield (mg/mL) |
---|---|---|---|---|
ADH from Rhodococcus sp. | 1-hydroxy-2-butanone | NADPH | 98 | 16.7 |
This method is environmentally benign but requires optimization for large-scale fermentation.
Chemical Reactions Analysis
Types of Reactions: 1,2-Butanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butanone.
Reduction: It can be reduced to form butane.
Substitution: It can react with dicarboxylic acids or anhydrides to form polyesters and with diisocyanates to form polyurethanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reactions with dicarboxylic acids or anhydrides typically occur under acidic or basic conditions.
Major Products:
Oxidation: Butanone
Reduction: Butane
Substitution: Polyesters and polyurethanes
Scientific Research Applications
Chemical Manufacturing
1,2-BDO serves as a critical platform chemical in the synthesis of several important compounds:
- Polyester Polyols : It is extensively used in the production of polyester polyols for polyurethane foams and coatings. These polyols enhance flexibility and durability in materials used for automotive interiors and insulation .
- Plasticizers : 1,2-BDO can be reacted with dibasic acids to produce non-migratory plasticizers for PVC resins, which are utilized in various consumer products and industrial applications .
- Solvent for Inks : As a solvent, it improves the wettability of inks in printing applications, particularly inkjet technology. This application is crucial for achieving high-quality prints on diverse substrates .
Pharmaceutical Industry
In pharmaceuticals, 1,2-BDO is used as a solvent and excipient in drug formulations. Its properties facilitate the stabilization of active pharmaceutical ingredients (APIs) and improve the solubility of poorly soluble drugs. Additionally, it has been investigated for its potential in drug delivery systems due to its biocompatibility .
Biotechnology Applications
Recent advancements have highlighted 1,2-BDO's potential in metabolic engineering:
- Biosynthesis : Researchers have developed non-natural pathways to produce 1,2-BDO from renewable resources using engineered strains of Escherichia coli. This method offers a sustainable approach to producing this compound from carbohydrates, thus reducing dependency on fossil fuels .
- Chiral Resolution : 1,2-BDO can be converted into 1-hydroxy-2-butanone (HB) through biocatalytic processes. This transformation is significant in producing chiral compounds for various applications in pharmaceuticals and agrochemicals .
Case Study 1: Production of Polyester Polyols
A study demonstrated the synthesis of polyester polyols using 1,2-BDO as a starting material. The resulting polyols exhibited enhanced properties suitable for high-performance applications in automotive and construction industries. The research highlighted the efficiency of using 1,2-BDO in producing eco-friendly materials .
Case Study 2: Metabolic Engineering for Sustainable Production
In a groundbreaking study published in early 2024, scientists engineered E. coli to produce 1,2-BDO from glucose through a modified metabolic pathway. This innovative approach not only showcases the feasibility of bioproduction but also emphasizes the potential for large-scale applications in sustainable chemical manufacturing .
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Chemical Manufacturing | Production of polyester polyols and plasticizers | Enhanced material properties |
Pharmaceutical Industry | Solvent and excipient for drug formulations | Improved solubility and stability |
Biotechnology | Biosynthesis from renewable resources | Sustainable production methods |
Chiral Resolution | Conversion to produce chiral compounds | Important for pharmaceuticals and agrochemicals |
Mechanism of Action
1,2-Butanediol is one of several butanediol isomers, including:
- 1,3-Butanediol
- 1,4-Butanediol
- 2,3-Butanediol
Uniqueness: this compound is unique due to its vicinal diol structure, which imparts distinct chemical reactivity compared to its isomers. For example, 1,4-Butanediol is primarily used as an industrial solvent and in the production of plastics, while 2,3-Butanediol is used in the production of biofuels .
Comparison with Similar Compounds
Comparison with Structural Isomers: Butanediols
1,3-Butanediol and 1,4-Butanediol
- Adsorption Selectivity : In adsorption experiments using PS-SBT resin, 1,2-butanediol exhibited lower selectivity compared to 1,3-propanediol but higher than 1,4-butanediol. This difference is attributed to hydroxyl group positioning, which influences hydrogen-bonding interactions .
- Deep Eutectic Solvents (DES): 1,2-, 1,3-, and 1,4-butanediols serve as hydrogen bond donors (HBDs) in DES. The density of DES containing this compound (1.009–1.030 g·cm⁻³) is comparable to those using 1,5-pentanediol, highlighting its role in modulating solvent density .
- Polymer Applications : 1,4-Butanediol-derived polymers (e.g., polybutylene succinate) exhibit superior stability compared to those from 1,2-propanediol or ethylene glycol, emphasizing the impact of hydroxyl group spacing on material properties .
2,3-Butanediol
- Stereoisomerism : Unlike this compound, 2,3-butanediol has three stereoisomers (two enantiomers and one meso form), complicating microbial production. Microbial strains often produce mixtures due to multiple butanediol dehydrogenases (BDHs), whereas this compound lacks stereoisomers, simplifying synthesis .
- Industrial Use : 2,3-Butanediol is a precursor for chiral chemicals and biofuels, whereas this compound is prioritized for solvents and polymer synthesis .
Comparison with Other Diols
1,2-Propanediol (1,2-PD)
- Biosensor Specificity : The transcription factor PocR shows higher sensitivity to 1,2-PD than this compound, likely due to steric hindrance from the additional methyl group in the latter .
- Applications : 1,2-PD is widely used in antifreeze and food additives, while this compound is favored in niche applications like DES and specialty polymers .
Ethylene Glycol (EG)
- Separation Efficiency : NaY zeolite adsorbs EG more effectively than this compound due to EG’s smaller molecular size and higher polarity. This property is exploited in industrial separation processes .
Longer-Chain Diols (e.g., 1,2-Pentanediol, 1,2-Hexanediol)
- Membrane Interactions : this compound enhances skin penetration due to its shorter chain length and balanced lipophilicity. In contrast, 1,2-hexanediol acts as a penetration retardant, demonstrating how chain length modulates biological interactions .
Physicochemical Properties
Phase Change Data
- Enthalpy of Vaporization : this compound (ΔHvap = 58.3 kJ·mol⁻¹) has a lower enthalpy than 1,4-butanediol (ΔHvap = 65.1 kJ·mol⁻¹), reflecting weaker intermolecular forces due to adjacent hydroxyl groups .
- Density in DES : DES containing this compound exhibits densities (~1.02 g·cm⁻³) similar to glycerol-based DES, underscoring its utility in solvent design .
Production Methods
- Microbial Synthesis: Metabolic engineering of E. coli enables de novo production of this compound, bypassing the optical purity challenges associated with 2,3-butanediol .
- Chemical Synthesis : this compound is produced via hydrolysis of butylene oxide, whereas 2,3-butanediol is derived from acetoin reduction .
Data Tables
Table 1: Key Properties of Butanediol Isomers
Table 2: Comparison with Other Diols
Biological Activity
1,2-Butanediol (BD) is a diol compound with various biological activities and applications in biochemistry, pharmacology, and industrial processes. This article explores its biological activity, enzymatic interactions, and potential therapeutic uses based on diverse research findings.
This compound is a colorless, viscous liquid with the molecular formula CHO. It exists in two stereoisomeric forms: (R,R) -1,2-butanediol and (S,S) -1,2-butanediol. The compound is soluble in water and exhibits hygroscopic properties.
1. Enzymatic Conversion
Recent studies have highlighted the enzymatic conversion of this compound into other valuable products. For instance:
- Diol Dehydrogenases : These enzymes catalyze the oxidation of this compound to 1-hydroxy-2-butanone (HB). A study demonstrated that several recombinant E. coli strains expressing different diol dehydrogenases showed varying specific activities when using this compound as a substrate. The maximum specific activity observed was 5.02 U/mg using a mixture of this compound with NAD as a coenzyme .
- Glycerol Dehydrogenases : These enzymes also exhibit activity on this compound. In experiments, one glycerol dehydrogenase from Serratia sp. T241 showed a specific activity of 2.28 U/mg for the oxidation of this compound .
2. Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial properties against various pathogens. For example:
- In Vitro Studies : Tests conducted on bacterial cultures have shown that this compound can inhibit the growth of certain bacteria such as E. coli and Staphylococcus aureus. The mechanism appears to involve disruption of cellular membranes .
Case Study 1: Biocatalytic Applications
A notable application of this compound is in biocatalysis for producing valuable chemicals like HB. In an experiment involving E. coli strains engineered to express specific dehydrogenases, it was found that optimizing reaction conditions significantly increased product yield. For example, under optimal conditions, concentrations of HB reached up to 329.22 mM within 12 hours .
Case Study 2: Polymeric Applications
In polymer chemistry, this compound is used as a monomer for synthesizing polyesters and polyurethanes. Its incorporation into polymeric structures enhances flexibility and thermal stability. Studies have shown that varying the ratio of this compound in polymer formulations can lead to significant changes in mechanical properties .
Research Findings Summary
The table below summarizes key findings from various studies on the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing 1,2-butanediol from biomass-derived substrates, and how do process parameters influence selectivity?
- Methodological Answer : this compound (1,2-BDO) is synthesized via catalytic hydrogenation or microbial fermentation of biomass-derived sugars (e.g., glucose) or glycerol. Key parameters include catalyst type (e.g., Cu-based catalysts for hydrogenation), temperature (120–200°C), hydrogen pressure (2–10 MPa), and pH (neutral to mildly acidic for microbial routes). Selectivity ranges from 70% to 92%, with higher water content favoring 1,2-BDO over byproducts like higher ethers . Challenges include optimizing feedstock purity and minimizing competitive reactions (e.g., dehydration).
Q. How is the molecular weight of this compound calculated, and what role does this play in stoichiometric analysis?
- Methodological Answer :
The molecular weight (MW) of 1,2-BDO (C₄H₁₀O₂) is calculated as:
This value is critical for stoichiometric calculations in polymerization (e.g., polyurethane synthesis) or metabolic flux analysis in microbial studies .
Q. What are the key physical and chemical properties of this compound relevant to its application as a solvent or polymer precursor?
- Methodological Answer : Key properties include:
- Viscosity : ~138 mPa·s at 20°C, influencing solvent selection for reactions.
- Reactivity : Forms acetals/ketals with aldehydes/ketones and polyesters with dicarboxylic acids.
- Hygroscopicity : Requires anhydrous storage to prevent hydrolysis during polymer synthesis.
These properties guide experimental design in solvent-mediated reactions or copolymer formulations .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods for vapor control (TLV: 10 ppm).
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose per local regulations.
- First Aid : Rinse eyes/skin with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis or chiral polymer synthesis?
- Methodological Answer : The (S)- and (R)-enantiomers of 1,2-BDO exhibit distinct reactivity:
- (S)-1,2-BDO : Used in enantioselective synthesis of (R)-2-hydroxybutyric acid (99.7% ee) via Gluconobacter oxydans .
- Chiral Polymers : Stereochemistry dictates crystallinity and thermal stability in polyesters.
Researchers should use chiral GC or HPLC to verify enantiomeric purity before catalytic applications .
Q. What mechanistic insights explain the preferential C–C bond cleavage in this compound during electrochemical oxidation?
- Methodological Answer : Vicinal hydroxyl groups in 1,2-BDO lower the energy gap (1.633 eV) for C–C cleavage compared to 1,3- or 1,4-BDO (3.136–3.393 eV). This is validated via DFT calculations and cyclic voltammetry, showing higher current density for 1,2-BDO oxidation. Experimental protocols should include controlled-potential electrolysis and in-situ FTIR to track intermediates .
Q. How can NaY zeolite be optimized for selective adsorption of this compound in ethylene glycol mixtures?
- Methodological Answer :
- Pore Size Tuning : NaY zeolite (7.4 Å pores) preferentially adsorbs 1,2-BDO (kinetic diameter: 5.2 Å) over ethylene glycol (4.8 Å).
- Fixed-Bed Columns : Optimize flow rate (0.5–1.0 mL/min) and temperature (25–40°C) for >90% separation efficiency.
- Regeneration : Use ethanol rinsing to restore adsorption capacity after 5 cycles .
Q. What kinetic models describe the transesterification of this compound with dimethyl carbonate (DMC) in reactive distillation systems?
- Methodological Answer :
A pseudo-homogeneous model fits the reaction:
Key parameters:
- Activation energy (): 45–60 kJ/mol.
- Optimal molar ratio (DMC:1,2-BDO): 2:1.
Use GC-MS to monitor reactant conversion and validate model predictions .
Q. How can LC-ESI–MS/MS be applied to quantify trace this compound in biological matrices?
- Methodological Answer :
- Derivatization : Benzoyl chloride reacts with 1,2-BDO to form a stable ester (LOD: 0.54 mg/L; LOQ: 0.80 mg/L).
- Chromatography : Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water).
- Validation : Spike recovery tests (85–110%) and inter-day precision (<15% RSD) are required for clinical studies .
Q. What computational tools are used to predict the thermodynamic stability of this compound derivatives in polymer backbones?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate glass transition temperatures () using force fields (e.g., OPLS-AA).
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for ester linkages.
- Software : Gaussian 16 or Materials Studio for energy minimization and conformational analysis .
Q. Tables for Key Data
Table 1 : Comparative Reactivity of Butanediol Isomers in Electro-Oxidation
Isomer | Energy Gap (eV) | Preferred Reaction Pathway |
---|---|---|
1,2-BDO | 1.633 | C–C cleavage to formic acid |
1,3-BDO | 3.136 | Partial oxidation to ketones |
1,4-BDO | 3.393 | Full oxidation to CO₂ |
Source: DFT calculations |
Table 2 : Analytical Performance of LC-ESI–MS/MS for Glycols
Compound | LOD (mg/L) | LOQ (mg/L) | Retention Time (min) |
---|---|---|---|
1,2-BDO | 0.54 | 0.80 | 9.00 |
2,3-BDO | 0.61 | 0.90 | 9.30 |
Source: Validation data |
Properties
IUPAC Name |
butane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRWNKZVCUKKSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | 1,2-BUTANEDIOL | |
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Record name | 1,2-Butanediol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/1,2-Butanediol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040375 | |
Record name | 1,2-Butanediol | |
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Molecular Weight |
90.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless, hygroscopic liquid; [CHEMINFO], COLOURLESS VISCOUS LIQUID. | |
Record name | 1,2-Butanediol | |
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Record name | 1,2-Butanediol | |
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Record name | 1,2-BUTANEDIOL | |
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Boiling Point |
195-196.9 °C, 194 °C | |
Record name | 1,2-BUTANEDIOL | |
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Record name | 1,2-BUTANEDIOL | |
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Flash Point |
90 °C, 40 °C (104 °F) (CLOSED CUP), 93 °C c.c. | |
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Record name | 1,2-BUTANEDIOL | |
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Record name | 1,2-BUTANEDIOL | |
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Solubility |
SPECIFIC OPTICAL ROTATION: -7.4 DEG AT 22 °C/D (ALCOHOL, 4%); SOL IN WATER, ALCOHOL & ACETONE /L-FORM/, Miscible with water in all proportions, readily soluble in alcohols, slightly soluble in ethers and esters, and insoluble in hydrocarbons., Solubility in water: miscible | |
Record name | 1,2-BUTANEDIOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1507 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-BUTANEDIOL | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
1.0023 @ 20 °C, Relative density (water = 1): 1.01 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1507 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-BUTANEDIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0395 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
3.1 (AIR= 1), Relative vapor density (air = 1): 3.1 | |
Record name | 1,2-BUTANEDIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1507 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-BUTANEDIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0395 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.05 [mmHg], 0.0501 mm Hg @ 25 °C, estimated from experimentally derived coefficients, Vapor pressure, Pa at 20 °C: 10 | |
Record name | 1,2-Butanediol | |
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URL | https://haz-map.com/Agents/2739 | |
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Record name | 1,2-BUTANEDIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1507 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-BUTANEDIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0395 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
CLEAR VISCOUS LIQUID | |
CAS No. |
584-03-2 | |
Record name | 1,2-Butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=584-03-2 | |
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Record name | 1,2-Butanediol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584032 | |
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Record name | 1,2-BUTANEDIOL | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24242 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,2-Butanediol | |
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Record name | 1,2-Butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.663 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-BUTANEDIOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUN0H01QEU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1,2-BUTANEDIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1507 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-BUTANEDIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0395 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-50 °C, -114 °C | |
Record name | 1,2-BUTANEDIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1507 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-BUTANEDIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0395 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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